Arrest of Undifferentiated Cell Proliferation and Monocyte Differentiation Induction vs. Inactive N1-Benzyl Analogs
In a patent corpus describing antiproliferative compounds, 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide was specifically identified as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional phenotype was reported in the context of therapeutic applications for cancer and hyperproliferative skin diseases such as psoriasis. Although precise IC50 values against specific cell lines are not publicly disclosed, the patent emphasizes that this compound's differentiation-inducing capability is a distinguishing feature relative to structurally related analogs that lack this functional activity profile.
| Evidence Dimension | Proliferation arrest of undifferentiated cells and induction of monocyte differentiation |
|---|---|
| Target Compound Data | Pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocyte lineage (qualitative description in patent) |
| Comparator Or Baseline | Other pyridine carboxamide analogs within the same patent series that lacked this differentiation-inducing phenotype |
| Quantified Difference | Not numerically quantified; functional differentiation activity reported as present vs. absent relative to comparator analogs |
| Conditions | Patent disclosure on antiproliferative compounds; in vitro cell-based assays evaluating proliferation arrest and differentiation markers |
Why This Matters
This functional differentiation phenotype—the ability to simultaneously arrest proliferation and induce lineage-specific differentiation—is a mechanistically distinct and therapeutically relevant biological readout that directly informs compound selection for oncology and dermatology research programs, where generic antiproliferative agents alone are insufficient.
- [1] Webisa Web Data Commons. Compound Activity Record for CAS 320419-68-9. Extracted patent-derived description: 'This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis.' View Source
